7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Description
The compound 7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione features a spirocyclic hydantoin core fused with a pyrrolidine ring and a tetrahydroquinazoline substituent. This hybrid structure combines the hydrogen-bonding capacity of the hydantoin moiety (via its two carbonyl groups) with the rigidity and nitrogen-rich environment of the tetrahydroquinazoline group.
Properties
IUPAC Name |
7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)5-6-19(7-14)11-9-3-1-2-4-10(9)15-8-16-11/h8H,1-7H2,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFIRLTVAZFGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC4(C3)C(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives
- 7-Benzyl-substituted derivative (CAS: BD211698): Retains the spirocyclic hydantoin core but replaces the tetrahydroquinazoline with a benzyl group.
- Hydrochloride salts (e.g., CAS: 1334146-82-5): The hydrochloride form improves aqueous solubility (critical for bioavailability) while maintaining the spirocyclic framework. Molecular weight (191.62 g/mol) complies with Lipinski’s rules, suggesting favorable pharmacokinetics .
1,3-Diazaspiro[4.4]nonane-2,4-dione Derivatives
- This may lower affinity for nitrogen-dependent targets (e.g., fungal enzymes) compared to triazaspiro compounds .
Tetraazaspiro Derivatives
- Synthesis involves multi-step reactions with pentaerythrityl tetrabromide, contrasting with the simpler alkylation methods used for triazaspiro derivatives .
Functional Group Modifications
Quinazoline-Based Analogues
- However, the aromatic quinazoline (vs. tetrahydroquinazoline) may reduce conformational flexibility, impacting target engagement .
Substituent Effects on Bioactivity
- 3-(4-Methoxybenzyl)-substituted derivative (CAS: 1956365-90-4): The methoxy group enhances electron-donating capacity, which could stabilize interactions with aromatic residues in proteins. However, the bulkier substituent may sterically hinder binding to compact active sites .
- Reported binding energies of −5.19 kcal/mol with fungal enzymes suggest that the tetrahydroquinazoline-triazaspiro hybrid could achieve comparable or superior activity .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
|---|---|---|---|---|---|
| Target Compound | ~325 (estimated) | ~1.5 | 3 | 6 | 0 |
| 1,3,7-Triazaspiro HCl (1334146-82-5) | 191.62 | −0.8 | 3 | 4 | 0 |
| 9,9-Dimethoxybicyclo derivative | 224.21 | 1.2 | 2 | 4 | 0 |
- Lipinski Compliance : The target compound’s estimated molecular weight (~325) and LogP (~1.5) suggest oral bioavailability, though the tetrahydroquinazoline group may increase steric bulk. In contrast, simpler triazaspiro hydrochlorides (e.g., 1334146-82-5) exhibit optimal drug-like properties .
- Solubility: Hydrochloride salts (e.g., 1334146-82-5) enhance solubility (>10 mM in DMSO), whereas non-ionized derivatives (e.g., benzyl-substituted) may require formulation aids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
